molecular formula C11H9F4N3 B10906969 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B10906969
M. Wt: 259.20 g/mol
InChI Key: ZVOLZRWLZPMFMI-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a fluorinated aniline derivative featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) and methyl (-CH₃) group. Its molecular formula is C₁₂H₁₀F₄N₃, with a molecular weight of 299.27 (CAS: 937597-90-5, purity: 95%) . The compound’s structure combines electron-withdrawing groups (fluoro, -CF₃) and a methyl substituent, which may enhance stability and influence intermolecular interactions.

Properties

Molecular Formula

C11H9F4N3

Molecular Weight

259.20 g/mol

IUPAC Name

5-fluoro-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline

InChI

InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(12)4-8(9)16/h2-5H,16H2,1H3

InChI Key

ZVOLZRWLZPMFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with 5-fluoro-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit various biological activities, including antimicrobial properties. The compound 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has shown promise in synthesizing new antimicrobial agents. Studies indicate that modifications of the pyrazole ring can enhance the antibacterial and antifungal activities of these compounds, making them potential candidates for developing new antibiotics .

Anticancer Properties

There is growing interest in the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For instance, structural modifications have been linked to enhanced cytotoxicity against various cancer cell lines, suggesting a viable pathway for developing targeted cancer therapies .

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in synthesizing various heterocyclic compounds. The versatility of the pyrazole moiety allows for the generation of complex structures that can be tailored for specific biological activities. For example, it can be used to create thiazoles and other nitrogen-containing heterocycles that possess significant pharmacological properties .

Fluorescent Dyes

The unique electronic properties of this compound make it suitable for application in the development of fluorescent dyes. These dyes are utilized in various fields, including biological imaging and diagnostics, due to their high sensitivity and specificity .

Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in creating advanced materials for industrial applications .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the synthesis of pyrazole derivativesFound that certain derivatives exhibited potent antibacterial effects against resistant strains .
Anticancer ScreeningEvaluated cytotoxic effects on cancer cell linesIdentified significant inhibition of cell growth with specific structural modifications .
Fluorescent Dye DevelopmentExplored electronic properties for dye synthesisDeveloped a new fluorescent dye with high quantum yield suitable for biological imaging .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The presence of fluorine and trifluoromethyl groups can enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Aniline Derivatives

(a) 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline
  • Molecular Formula : C₁₀H₈F₃N₃
  • Molecular Weight: 227.19 (CAS: Not explicitly provided)
  • Key Differences : Lacks the 4-methyl and 5-fluoro substituents present in the target compound.
(b) 5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
  • Molecular Formula : C₁₁H₁₁FN₃O
  • Molecular Weight: 235.23 (CAS: Not explicitly provided)
  • Key Differences : Replaces the pyrazole’s -CF₃ group with a methoxy-linked methylpyrazole.
  • Implications : The methoxy bridge introduces flexibility and alters electronic properties, which could affect binding affinity in biological systems .
(c) 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline
  • Molecular Formula : C₁₃H₉F₃N₄S
  • Molecular Weight : 310.3 (CAS: 1227954-47-3)
  • Key Differences : Incorporates a thiazole ring instead of direct pyrazole-aniline linkage.

Heterocyclic Substitutions: Imidazole vs. Pyrazole

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • Molecular Formula : C₁₁H₁₀F₃N₃
  • Molecular Weight: 257.21 (CAS: Not explicitly provided)
  • Key Differences : Replaces the pyrazole ring with an imidazole.
  • Implications : Imidazole’s basic nitrogen may improve hydrogen-bonding capacity, a critical feature in drug-receptor interactions. This structural shift could redirect applications toward pharmaceuticals (e.g., kinase inhibitors) .

Agrochemical Analogs: Pyrazole-Based Pesticides

(a) Fipronil
  • Molecular Formula : C₁₂H₄Cl₂F₆N₄OS
  • Molecular Weight : 437.15 (CAS: 120068-37-3)
  • Key Differences : Contains a sulfinyl group (-SO) and dichlorophenyl substituent.
(b) Ethiprole
  • Molecular Formula : C₁₃H₁₀ClF₃N₄OS
  • Molecular Weight: 354.75 (CAS: Not provided)
  • Key Differences : Substitutes -CF₃ with an ethylsulfinyl (-SOEt) group.
  • Implications: Demonstrates how minor substituent changes in pyrazole derivatives can shift applications from pharmaceuticals to agrochemicals .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Potential Applications
Target Compound C₁₂H₁₀F₄N₃ 299.27 937597-90-5 5-Fluoro, 4-methyl, 3-CF₃ on pyrazole Pharmaceuticals?
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline C₁₀H₈F₃N₃ 227.19 - 3-CF₃ on pyrazole Intermediate
4-{2-[5-CF₃-1H-pyrazol-1-yl]-thiazol-4-yl}aniline C₁₃H₉F₃N₄S 310.3 1227954-47-3 Thiazole ring, 5-CF₃ on pyrazole Drug discovery
Fipronil C₁₂H₄Cl₂F₆N₄OS 437.15 120068-37-3 Sulfinyl, dichlorophenyl Insecticide

Biological Activity

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a compound of interest due to its complex structure and potential biological activities. This article reviews its biological activity, mechanisms, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H10F4N4C_{11}H_{10}F_{4}N_{4} and a molecular weight of 259.20 g/mol. Its structure includes a fluorine atom, a trifluoromethyl group, and a pyrazole ring attached to an aniline moiety, which enhances its chemical reactivity and biological activity. The trifluoromethyl group is particularly significant as it can influence lipophilicity and stability, making the compound a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

  • Antimicrobial Properties : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may also exhibit such activity.
  • Anticancer Activity : Preliminary studies indicate that it may interact with enzymes or receptors involved in cancer metabolism, potentially leading to anticancer effects.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which could extend to this compound as well .

The biological activity of this compound is likely due to its ability to modulate enzyme activity or receptor binding. The presence of the trifluoromethyl group enhances binding affinity to various biological targets, which is crucial for therapeutic efficacy. Ongoing studies aim to elucidate its pharmacodynamics and optimize its use in drug development .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
5-Fluoro-1-Methyl-Pyrazol-4-Yl-AnilineC10H9FN3Lacks trifluoromethyl group; different pyrazole position
5-Chloro-2-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]AnilineC11H9ClF3N3Contains chlorine instead of fluorine; alters reactivity
3-Fluoro-4-(Trifluoromethyl)AnilineC10H8F4NSimpler structure; focuses on fluorination effects
2-[3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]AnilineC10H8F3N3Similar pyrazole structure but lacks an aniline component

This table shows how the unique combination of functional groups in our compound confers distinct chemical and biological properties that set it apart from others .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antiparasitic Activity : A study on dihydroquinazolinone derivatives demonstrated that structural modifications could enhance antiparasitic activity while balancing metabolic stability . This suggests potential pathways for optimizing this compound for similar applications.
  • Anti-inflammatory Activity : Research on pyrazole derivatives has shown promising anti-inflammatory effects, with specific compounds demonstrating significant inhibition of COX enzymes, which are crucial in inflammatory processes . This indicates a potential therapeutic role for our compound in treating inflammatory diseases.
  • Inhibition Studies : Studies have indicated that trifluoromethyl-containing compounds often exhibit enhanced potency against various targets due to improved interaction profiles . This reinforces the hypothesis that this compound may also show improved efficacy against specific biological targets.

Q & A

Q. What are the recommended safety protocols for handling 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline in laboratory settings?

  • Methodological Answer : This compound requires stringent safety measures due to its classification as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid direct exposure. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Long-term storage should be minimized to prevent degradation and increased hazard potential .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Purity (≥95%) can be confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient elution. Structural characterization should combine 1H^1H- and 19F^{19}F-NMR to resolve signals from fluorine substituents and the trifluoromethyl group. High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion peak (theoretical m/z: 299.27) .

Q. What are the standard synthetic routes for preparing this aniline-pyrazole derivative?

  • Methodological Answer : A common approach involves coupling 5-fluoro-2-nitroaniline with 4-methyl-3-(trifluoromethyl)-1H-pyrazole under Ullmann or Buchwald-Hartwig conditions. Reduction of the nitro group (e.g., using SnCl2_2/HCl or catalytic hydrogenation) yields the final aniline. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the trifluoromethyl group onto the pyrazole ring?

  • Methodological Answer : Trifluoromethylation is best achieved using Ruppert-Prakash reagent (TMSCF3_3) with Cu(I) catalysis in DMF. Microwave-assisted synthesis (100–120°C, 30 min) improves yields (~70–80%) compared to traditional heating. Monitor reaction progress via 19F^{19}F-NMR to detect intermediates like CF3_3-Cu adducts .

Q. What analytical challenges arise in characterizing fluorine-rich analogs, and how are they resolved?

  • Methodological Answer : Fluorine atoms cause complex splitting in 1H^1H-NMR and signal broadening in 13C^{13}C-NMR. Use deuterated DMSO for solubility and decoupling techniques. For crystallography, leverage synchrotron X-ray sources to resolve disorder in trifluoromethyl groups. Computational modeling (DFT) aids in assigning stereoelectronic effects .

Q. How do electronic effects of the 4-methyl and trifluoromethyl substituents influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring, slowing electrophilic substitution. Conversely, the 4-methyl group enhances regioselectivity in cross-coupling reactions. Kinetic studies (e.g., UV-Vis monitoring of Pd-catalyzed couplings) show a 20% rate increase compared to non-methylated analogs .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in kinase inhibition assays (e.g., IC50_{50} variations) often stem from solvent effects (DMSO vs. aqueous buffers). Standardize assay conditions using SPR (surface plasmon resonance) for binding affinity measurements. Validate via orthogonal methods like thermal shift assays .

Q. How can researchers design stability studies to predict degradation pathways under storage?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Major degradation products include oxidized aniline derivatives (e.g., nitro compounds) and hydrolyzed pyrazole rings. Stabilize formulations with antioxidants (e.g., BHT) and anhydrous storage .

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